Natriumpropiolat

Übersicht

Beschreibung

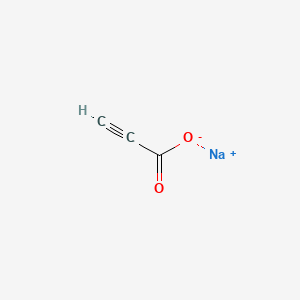

Propiolic Acid Sodium Salt, also known as sodium propiolate, is an organic compound with the formula C₃HNaO₂. It is the sodium salt of propiolic acid, which is the simplest acetylenic carboxylic acid. This compound is a white solid that is soluble in water and is known for its reactivity due to the presence of both a carboxylate group and an alkyne group.

Wissenschaftliche Forschungsanwendungen

Propiolic Acid Sodium Salt has various applications in scientific research:

Biology: It serves as a substrate in biochemical studies involving enzymatic reactions.

Medicine: Its derivatives are explored for potential therapeutic applications due to their reactivity and ability to form bioactive compounds.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

Target of Action

Sodium propiolate, also known as propiolic acid sodium salt, is primarily used as an antimicrobial agent for food preservation . It is the sodium salt of propionic acid and is generally recognized as safe (GRAS) by the FDA .

Mode of Action

Sodium propiolate acts as an antimicrobial agent by inhibiting the growth of molds, yeasts, and bacteria . It is believed to accumulate in the cell and compete with alanine and other amino acids necessary for the growth of microorganisms .

Biochemical Pathways

Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . In the context of propionic acid production, these pathways are involved directly or indirectly .

Pharmacokinetics

It is known that sodium propiolate is used as a food additive and is generally recognized as safe (gras) by the fda . This suggests that it has acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for its intended use.

Result of Action

The primary result of sodium propiolate’s action is the inhibition of microbial growth, making it an effective preservative . In addition, it has been shown to have anti-inflammatory effects , and it can significantly reduce the translocation of NF-κB, a protein complex that controls the transcription of DNA .

Action Environment

Sodium propiolate is effective in a variety of environments due to its stability and solubility. It is soluble in water, which allows it to be easily incorporated into various food products . Its effectiveness as a preservative can be influenced by factors such as pH, temperature, and the presence of other food components .

Biochemische Analyse

Biochemical Properties

Sodium propiolate plays a significant role in biochemical reactions. It has been shown to have inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This pathway plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Cellular Effects

Sodium propiolate has been found to have various effects on cells. For instance, it has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) stimulation in a concentration-dependent manner . These enzymes are involved in inflammation and immune responses, suggesting that sodium propiolate may have anti-inflammatory properties .

Molecular Mechanism

At the molecular level, sodium propiolate exerts its effects through various mechanisms. It has been shown to inhibit the NF-κB pathway, which is involved in regulating immune response to infection . Inhibition of this pathway can modulate the immune response and potentially reduce inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium propiolate can change over time. For instance, in a study on dairy cows, increasing concentrations of propionate were found to have a time-dependent effect on propionate metabolism in liver tissue .

Dosage Effects in Animal Models

The effects of sodium propiolate can vary with different dosages in animal models. For instance, in a study on rats, sodium propiolate was found to reduce paw inflammation and tissue damage after carrageenan (CAR) and KO2 injection at dosages of 30 and 100 mg/kg .

Metabolic Pathways

Sodium propiolate is involved in various metabolic pathways. As a major microbial fermentation metabolite in the human gut, propionate is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium propiolate can be synthesized by treating propiolic acid with sodium hydroxide in methanol. The reaction is typically carried out in the dark to prevent light-induced decomposition. The reaction conditions involve cooling the solution to 10°C and stirring for one hour at room temperature. The solvent is then removed by rotary evaporation, and the product is dried under high vacuum .

Industrial Production Methods

Commercially, propiolic acid, the precursor to sodium propiolate, is prepared by oxidizing propargyl alcohol at a lead electrode or by decarboxylation of acetylenedicarboxylic acid . The sodium salt is then formed by neutralizing the acid with sodium hydroxide.

Analyse Chemischer Reaktionen

Types of Reactions

Propiolic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: Exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid).

Bromination: It reacts with bromine to form dibromoacrylic acid.

Substitution: With hydrogen chloride, it forms chloroacrylic acid.

Condensation: Its ethyl ester condenses with hydrazine to form pyrazolone.

Common Reagents and Conditions

Oxidation: Sunlight exposure.

Bromination: Bromine.

Substitution: Hydrogen chloride.

Condensation: Hydrazine.

Major Products

Trimesic acid: from oxidation.

Dibromoacrylic acid: from bromination.

Chloroacrylic acid: from substitution.

Pyrazolone: from condensation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl propiolate

- Ethyl propiolate

- Propargylic acid

Comparison

Propiolic Acid Sodium Salt is unique due to its dual functionality as both an alkyne and a carboxylate. This dual reactivity allows it to participate in a broader range of chemical reactions compared to its esters like methyl and ethyl propiolate, which primarily act as alkynes. Additionally, the sodium salt form is more soluble in water, making it more versatile in aqueous reactions .

Eigenschaften

IUPAC Name |

sodium;prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLVRCRDPVJBKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

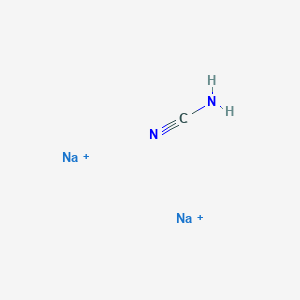

C#CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

471-25-0 (Parent) | |

| Record name | Propiolic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60238822 | |

| Record name | Propiolic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-38-7 | |

| Record name | Propiolic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiolic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)